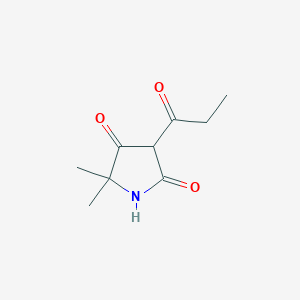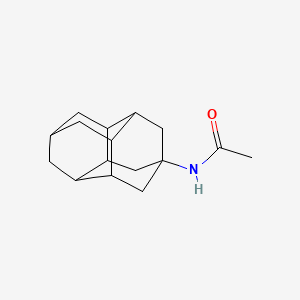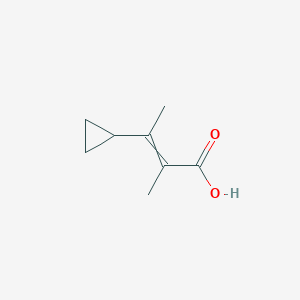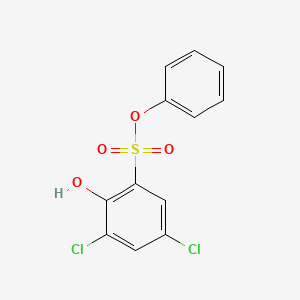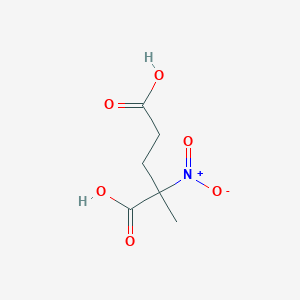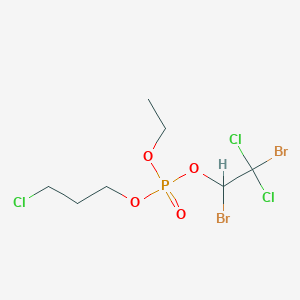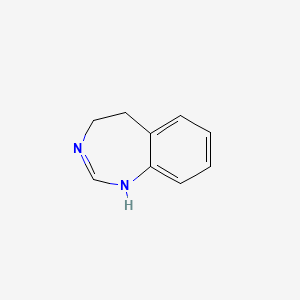![molecular formula C14H24 B14507292 1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane CAS No. 65045-41-2](/img/structure/B14507292.png)
1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane is an organic compound characterized by its unique structure, which includes two cyclopropane rings connected by a central carbon chain. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane typically involves multiple steps. One common method starts with the preparation of the central carbon chain, followed by the formation of the cyclopropane rings. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
1,1’-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1,1’-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cycloalkane reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Butene, 3-methyl-: A similar compound with a different carbon chain structure.
1-Propanol, 2-methyl-: Another related compound with a different functional group.
2-Propanol, 2-methyl-: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
1,1’-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane is unique due to its dual cyclopropane rings and central carbon chain, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry .
Properties
CAS No. |
65045-41-2 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
(1-cyclopropyl-3-methyl-2-propan-2-ylbut-1-enyl)cyclopropane |
InChI |
InChI=1S/C14H24/c1-9(2)13(10(3)4)14(11-5-6-11)12-7-8-12/h9-12H,5-8H2,1-4H3 |
InChI Key |
RCMJMMPHZQMGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C(C1CC1)C2CC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

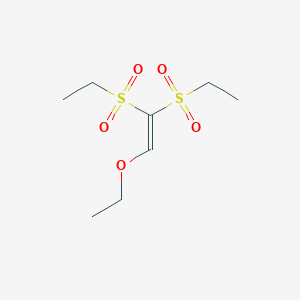
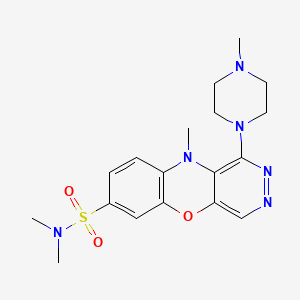
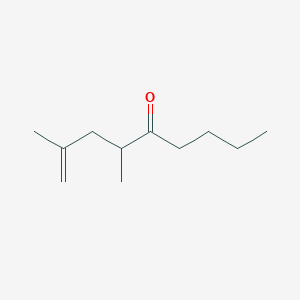
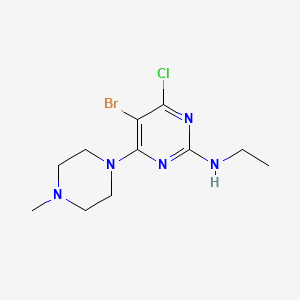
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
